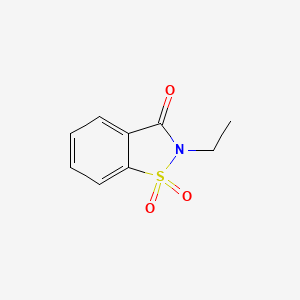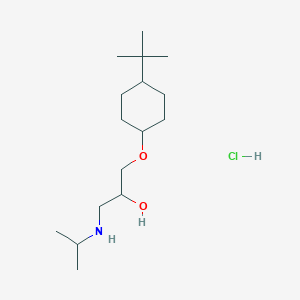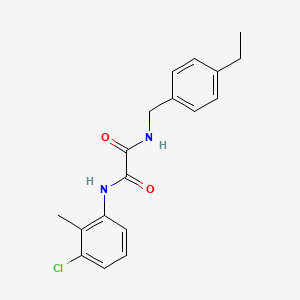![molecular formula C20H30ClNO5 B4909654 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4909654.png)
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid is a complex organic compound with a molecular formula of C18H29ClNO. This compound is known for its unique chemical structure, which includes a piperidine ring, a chlorinated phenoxy group, and an oxalic acid moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]-4-methylpiperidine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2,4-dimethylphenol to produce 2-chloro-4,6-dimethylphenol.
Alkylation: The chlorinated phenol is then reacted with 1,4-dibromobutane to form 4-(2-chloro-4,6-dimethylphenoxy)butane.
Piperidine Formation: The butane derivative is then reacted with 4-methylpiperidine under basic conditions to form the final product, 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]-4-methylpiperidine.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]-4-methylpiperidine is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on certain receptors.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]pyrrolidine
- 1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]piperazine
Uniqueness
1-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]-4-methylpiperidine is unique due to its specific combination of a piperidine ring and a chlorinated phenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO.C2H2O4/c1-14-6-9-20(10-7-14)8-4-5-11-21-18-16(3)12-15(2)13-17(18)19;3-1(4)2(5)6/h12-14H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDZJLROKJFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2Cl)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole](/img/structure/B4909574.png)

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine](/img/structure/B4909590.png)
![1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B4909591.png)
![6,7-dimethoxy-2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid](/img/structure/B4909599.png)

![2-chloro-N-(4-{5-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4909612.png)
![N'-benzyl-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4909619.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4909620.png)
![3-(cyclopropanecarbonylamino)-4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]benzamide](/img/structure/B4909622.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4909631.png)
![1-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B4909638.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4909676.png)
